[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate
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Overview
Description
[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate is a complex organic compound with a unique structure that includes an amino group, a methyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate typically involves multiple steps, including the formation of the pyrrole ring and the subsequent attachment of the amino and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form alcohols.
Substitution: The methyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in the study of biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in the treatment of various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate involves its interaction with specific molecular targets. The amino and methyl groups play a crucial role in binding to these targets, while the pyrrole ring provides stability and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino and methyl-substituted pyrrole derivatives, such as:
- [(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H31N2O5P |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H31N2O5P/c1-16-7-9-17(10-8-16)5-4-6-20(24)19-12-11-18(23(19)3)15-21(2,22)13-14-28-29(25,26)27/h7-12H,4-6,13-15,22H2,1-3H3,(H2,25,26,27)/t21-/m0/s1 |
InChI Key |
FEFRIMNQSAAKJK-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)C[C@](C)(CCOP(=O)(O)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CC(C)(CCOP(=O)(O)O)N |
Origin of Product |
United States |
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